N,N'-biphenyl-4,4'-diylbis(2-chloroacetamide)
Description
Properties
IUPAC Name |
2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c17-9-15(21)19-13-5-1-11(2-6-13)12-3-7-14(8-4-12)20-16(22)10-18/h1-8H,9-10H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTYKYTWYJEFJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)CCl)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396434 | |
| Record name | SBB038566 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2653-11-4 | |
| Record name | SBB038566 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-biphenyl-4,4’-diylbis(2-chloroacetamide) typically involves the reaction of biphenyl-4,4’-diamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of N,N’-biphenyl-4,4’-diylbis(2-chloroacetamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N,N’-biphenyl-4,4’-diylbis(2-chloroacetamide) can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of biphenyl-4,4’-diamine and chloroacetic acid.
Oxidation and Reduction: While less common, the biphenyl core can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Various substituted biphenyl derivatives.
Hydrolysis: Biphenyl-4,4’-diamine and chloroacetic acid.
Oxidation and Reduction: Modified biphenyl structures depending on the specific conditions.
Scientific Research Applications
Reaction Pathways
N,N'-Biphenyl-4,4'-diylbis(2-chloroacetamide) can undergo various reactions including:
- Substitution Reactions : The chloro groups can be replaced by nucleophiles.
- Hydrolysis : Leading to the formation of biphenyl-4,4'-diamine and chloroacetic acid.
- Oxidation/Reduction : The biphenyl structure may also be subject to oxidation or reduction under specific conditions.
Chemistry
N,N'-Biphenyl-4,4'-diylbis(2-chloroacetamide) serves as a building block for synthesizing more complex organic molecules. Its reactivity makes it valuable for developing new compounds in organic synthesis.
Biology
Research has explored its interactions with biological macromolecules, particularly its potential effects on neurotransmission via the glutamate receptor 2. This interaction is significant for understanding synaptic plasticity and neuronal activity.
Medicine
The compound is being investigated for its potential use in drug development due to its unique chemical properties that may influence pharmacological activity. Its ability to modulate neurotransmitter systems positions it as a candidate for therapeutic applications related to neurological disorders.
Industry
In industrial applications, N,N'-Biphenyl-4,4'-diylbis(2-chloroacetamide) is used in the production of polymers and advanced materials due to its structural properties that enhance material characteristics.
Case Study 1: Neurotransmission Modulation
Research conducted on the effects of N,N'-Biphenyl-4,4'-diylbis(2-chloroacetamide) on glutamate receptors revealed its potential to influence synaptic transmission. In vitro studies demonstrated that the compound could modulate glutamate receptor activity, suggesting implications for treating conditions like epilepsy and neurodegenerative diseases.
Case Study 2: Synthesis of Novel Compounds
A study focused on using N,N'-Biphenyl-4,4'-diylbis(2-chloroacetamide) as a precursor for synthesizing novel anti-cancer agents. The compound's unique structural attributes allowed researchers to create derivatives that exhibited enhanced cytotoxicity against cancer cell lines.
Mechanism of Action
The mechanism of action of N,N’-biphenyl-4,4’-diylbis(2-chloroacetamide) involves its ability to interact with various molecular targets. The chloroacetamide groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The biphenyl core provides structural stability and can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 2653-11-4
- Molecular Formula : C₁₆H₁₄Cl₂N₂O₂
- Molecular Weight : 337.20 g/mol
- Structure : Comprises a biphenyl core (4,4'-linked phenyl rings) with 2-chloroacetamide groups attached to each nitrogen atom .
Synthesis :
Synthesized via multi-step reactions involving nitro reduction and chloroacetylation. For example, in and , the compound was obtained with a yield of 20.8% and purity of 95.1% using Fe/NH₄Cl-mediated reduction followed by chloroacetamide coupling .
Applications : Used in protein interaction studies (e.g., as a molecular crosslinker or inhibitor in ) .
Structural and Functional Analogues
The following compounds share structural motifs (e.g., biphenyl core, chloroacetamide groups) but differ in substituents, leading to varied properties:
Key Comparative Insights
Cyclohexylamine substituents () enhance solubility in polar solvents . Core Variations: Replacing the biphenyl core with a sulfonyl bridge (–14) reduces molecular weight and alters electronic properties, likely affecting binding affinity in biological systems.
Synthetic Efficiency :
- The target compound’s synthesis yield (20.8%) is lower than that of the nitrophenyl derivative (90% in ), though direct comparison is complicated by differing synthetic pathways (e.g., nitro reduction vs. condensation) .
Biological and Chemical Properties: Chloroacetamide vs. Carbamate: Chloroacetamide groups (target compound) are more reactive in alkylation reactions compared to carbamates (), making the former suitable for covalent protein modification .
Applications :
- The target compound is specialized for protein interaction studies, while analogues with bulkier substituents () may find use in materials science or as ligands in coordination chemistry .
Biological Activity
N,N'-Biphenyl-4,4'-diylbis(2-chloroacetamide), commonly referred to as a chloroacetamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with a molecular weight of 337.20 g/mol, is characterized by its unique biphenyl structure and chloroacetamide functional groups, which contribute to its reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and implications in drug development.
Chemical Structure and Properties
The chemical structure of N,N'-biphenyl-4,4'-diylbis(2-chloroacetamide) can be represented as follows:
This structure features a biphenyl core with two chloroacetamide substituents. The presence of chlorine atoms is significant as they enhance the lipophilicity and biological activity of the compound.
Table 1: Key Properties of N,N'-Biphenyl-4,4'-diylbis(2-chloroacetamide)
| Property | Value |
|---|---|
| Molecular Weight | 337.20 g/mol |
| CAS Number | 2653-11-4 |
| Solubility | Soluble in organic solvents |
| Lipophilicity | High |
Antimicrobial Activity
Research indicates that chloroacetamides exhibit significant antimicrobial properties. A study assessed various N-(substituted phenyl)-2-chloroacetamides against common pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans. The results demonstrated that compounds with halogenated substitutions on the phenyl ring showed enhanced antimicrobial activity due to improved membrane permeability facilitated by their lipophilicity .
Table 2: Antimicrobial Efficacy of Chloroacetamides
| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against C. albicans |
|---|---|---|---|
| N,N'-Biphenyl-4,4'-diylbis(2-chloroacetamide) | Moderate | High | Moderate |
| N-(4-chlorophenyl)-2-chloroacetamide | Low | Very High | Moderate |
| N-(3-bromophenyl)-2-chloroacetamide | High | High | Low |
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties, particularly through its interaction with glutaredoxin (Grx1). In studies involving microglial cells, it was found that N,N'-biphenyl-4,4'-diylbis(2-chloroacetamide) inhibited Grx1 activity in a concentration-dependent manner, leading to decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential applications in treating neuroinflammatory conditions.
Case Studies
- Study on Antimicrobial Activity : In a comparative study involving various chloroacetamides, N,N'-biphenyl-4,4'-diylbis(2-chloroacetamide) showed significant effectiveness against methicillin-resistant S. aureus (MRSA), highlighting its potential as a therapeutic agent in combating resistant bacterial strains .
- Neuroprotective Effects : Another investigation indicated that the compound could protect dopaminergic neurons from oxidative stress by modulating Grx1 activity. This property positions it as a candidate for further research into treatments for neurodegenerative diseases like Parkinson's disease .
Q & A
Basic Research Questions
Q. What established synthetic routes exist for N,N'-biphenyl-4,4'-diylbis(2-chloroacetamide), and what parameters critically influence yield and purity?
- Methodology :
- Stepwise Functionalization : Begin with biphenyl-4,4'-diamine derivatives. Introduce chloroacetyl groups via nucleophilic substitution under controlled pH (e.g., using NaHCO₃ to maintain basic conditions). Evidence from structurally analogous compounds (e.g., SH-X-54) shows that reaction temperature (0–5°C) minimizes hydrolysis of chloroacetamide groups .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates. Final purity (>95%) is confirmed via LC-MS (e.g., [M+H]+ at 568.0) and retention time alignment with standards .
- Critical Parameters : Excess chloroacetyl chloride (1.5–2.0 eq) ensures complete substitution, while inert atmospheres (N₂/Ar) prevent oxidation of aromatic amines.
Q. What analytical techniques are essential for characterizing N,N'-biphenyl-4,4'-diylbis(2-chloroacetamide)?
- Methodology :
- Structural Confirmation : Use - and -NMR to verify biphenyl backbone symmetry and chloroacetamide substitution patterns. For example, biphenyl protons resonate as doublets at δ 7.4–7.6 ppm, while chloroacetamide CH₂ groups appear as singlets near δ 4.2 ppm .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) identifies impurities (<5%). LC-MS quantifies molecular ion peaks and detects side products (e.g., hydrolysis to acetamide derivatives) .
Advanced Research Questions
Q. How can researchers systematically study this compound's interactions with protein complexes, and what experimental designs optimize target engagement?
- Methodology :
- Covalent Targeting : Design assays using N,N'-biphenyl-4,4'-diylbis(2-chloroacetamide) as a bifunctional crosslinker. Its chloroacetamide groups react with cysteine residues in proteins (e.g., kinases or transcription factors). Use time-resolved mass spectrometry to track adduct formation and stoichiometry .
- Competitive Binding : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity (Kd) against non-covalent inhibitors. For example, compare binding to PPARγ vs. M3 muscarinic receptors to assess selectivity .
- Cellular Validation : Use CRISPR-Cas9 to knock out target proteins in cell lines, then evaluate compound efficacy via Western blot (target degradation) or functional assays (e.g., calcium flux for M3 receptor antagonism) .
Q. What strategies resolve conflicting data in pharmacological studies of chloroacetamide derivatives (e.g., PPAR activation vs. muscarinic antagonism)?
- Methodology :
- Dose-Response Profiling : Conduct parallel in vitro assays at varying concentrations (1 nM–100 µM). For PPAR activation, use luciferase reporter assays in HEK293T cells transfected with PPAR response elements. For muscarinic antagonism, measure cAMP inhibition in CHO-M3 cells .
- Metabolite Analysis : Incubate the compound with liver microsomes (human/rodent) to identify active metabolites. LC-MS/MS can distinguish parent compound effects from metabolite-driven activity .
- Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in PPARγ vs. M3 receptors. Mutagenesis studies (e.g., Cys→Ser mutations) validate covalent binding sites .
Q. How can this compound's reactivity be leveraged in material science applications, such as hydrogen-bonded organic frameworks (HOFs)?
- Methodology :
- Co-Crystallization : Co-assemble N,N'-biphenyl-4,4'-diylbis(2-chloroacetamide) with hydrogen-bond donors (e.g., carboxylic acids) in DMF/water mixtures. Monitor framework formation via powder XRD and BET surface area analysis .
- Gas Adsorption : Test acetylene (C₂H₂) uptake at 298 K and 1 bar. Compare performance with HOF-ZSTU-4, noting differences in pore size (4–6 Å) and flexibility induced by chloroacetamide torsional motion .
- Stability Testing : Expose frameworks to humidity (90% RH) and thermal stress (100°C for 24 hrs). Use TGA-DSC to assess decomposition thresholds and structural integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
